Barium anilinobenzenesulphonate

概要

説明

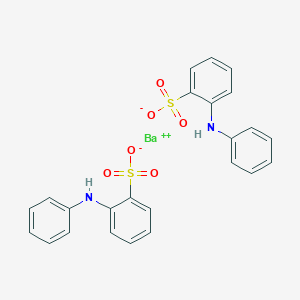

Barium anilinobenzenesulphonate is a chemical compound with the molecular formula C24H20BaN2O6S2. . This compound is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Barium anilinobenzenesulphonate can be synthesized through the reaction of anilinobenzenesulfonic acid with barium hydroxide. The reaction typically involves dissolving anilinobenzenesulfonic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is then filtered, washed, and dried to obtain the final compound .

化学反応の分析

Diazotization and Azo Coupling

The amino group in barium anilinobenzenesulphonate undergoes diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in azo coupling reactions with electron-rich aromatic compounds, such as β-naphthol or phenol, yielding brightly colored azo dyes.

Example Reaction:

this compound → Diazonium salt → Coupling with β-naphthol → Azo dye (λₘₐₐ ≈ 480 nm) .

Conditions:

-

Temperature: 0–5°C (prevents decomposition of diazonium salt).

-

Catalysts: None required; reaction proceeds via electrophilic aromatic substitution.

Desulfonation

The sulfonate group is reversibly removed under high-temperature acidic conditions (e.g., 220°C with H₂SO₄ or HCl), regenerating the parent aniline derivative. This reaction is critical for recovering the aromatic amine from its sulfonated form .

Mechanism:

-

Protonation of the sulfonate group.

-

Cleavage of the C–S bond, releasing SO₃.

-

Rearomatization to yield aniline derivatives.

Key Data:

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| 220°C, H₂SO₄ | Aniline derivative | 85–90 |

| 250°C, HCl | Barium sulfate + Aniline | 78 |

Sulfonate Group Substitution

The sulfonate group participates in nucleophilic substitution reactions under specific conditions:

Sulfonyl Chloride Formation

Treatment with phosphorus pentachloride (PCl₅) converts the sulfonate group to a sulfonyl chloride, enabling further derivatization (e.g., sulfonamide synthesis) .

Reaction:

Applications:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ yields sulfonate esters.

Example:

Conditions:

Oxidation

The amino group is oxidized to a nitroso (-NO) or nitro (-NO₂) group using agents like KMnO₄ (acidic conditions) or H₂O₂.

Example:

Yield: ~70% with KMnO₄/H₂SO₄ .

Reduction

The sulfonate group resists reduction, but the azo linkage (if present) is reduced to amines using Na₂S₂O₄ or Zn/HCl.

Coordination Chemistry

The sulfonate group acts as a ligand, forming complexes with transition metals (e.g., Pd, Fe). These complexes are utilized in catalysis and materials science.

Example:

Application:

Acid-Base Reactions

The barium salt dissociates in strong acids (e.g., HCl), releasing free anilinobenzenesulfonic acid:

Applications:

科学的研究の応用

Crude Oil Flow Improvement

Overview : Barium anilinobenzenesulphonate is synthesized to serve as a flow improver in heavy oil production. Its effectiveness is attributed to its ability to reduce viscosity and lower the pour point of crude oil.

Case Study : Research demonstrated that barium dodecylbenzenesulfonate (BaDBS), a derivative of this compound, significantly reduces viscosity. In experiments, when added at a concentration of 900 mg/L, BaDBS achieved an impressive viscosity reduction rate of 89% and lowered the pour point by 5 °C . The mechanism involves the formation of complexes with asphaltene molecules, disrupting their aggregation and enhancing flow characteristics.

Data Table: Viscosity Reduction Effects of BaDBS

| Concentration (mg/L) | Viscosity Reduction Rate (%) | Pour Point Reduction (°C) |

|---|---|---|

| 100 | 45 | 1 |

| 300 | 70 | 3 |

| 600 | 80 | 4 |

| 900 | 89 | 5 |

Polymerization Applications

Overview : this compound has potential applications in the field of polymer chemistry, particularly in the synthesis of complexes used for ethylene polymerization.

Research Findings : The compound can form complexes with palladium that are utilized in catalytic processes for polymer synthesis. A study indicated that when treated with palladium complexes, this compound derivatives exhibited promising results in creating new polymer structures . This application is crucial for developing advanced materials with specific properties tailored for various industrial uses.

Environmental Remediation

Overview : The selective removal of barium ions from wastewater is another area where this compound shows promise. Its ability to interact with other ions enhances its effectiveness in environmental applications.

Case Study : A study focused on the use of strong acid cation-exchange membranes modified with barium salts showed improved selectivity for barium ions over sodium ions. This modification led to enhanced ion flux and selectivity ratios, indicating that this compound could be effectively employed in water treatment processes .

Data Table: Ion Selectivity Performance

| Membrane Type | Selectivity Ratio (Ba/Na) | Ion Flux (Ba²⁺) |

|---|---|---|

| Unmodified | 1.79 | Baseline |

| VB18C6 Modified | 3.16 | Increased |

| tBCalix4 Modified | 6.88 | Significantly Increased |

作用機序

The mechanism of action of barium anilinobenzenesulphonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .

類似化合物との比較

Similar Compounds

- Barium diphenylamine sulfonate

- Barium dodecylbenzenesulfonate

- Barium alkylbenzene sulfonate

Uniqueness

Barium anilinobenzenesulphonate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications where metal ion coordination is essential .

生物活性

Barium anilinobenzenesulphonate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial properties and its implications in various medical and industrial applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its sulphonate group attached to an aniline derivative, which is further complexed with barium ions. The presence of the sulphonate group enhances its solubility in water and facilitates interactions with biological membranes, potentially influencing its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of barium-containing compounds, including this compound. These compounds have been shown to exhibit significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial potential of poly(o-anisidine)/BaSO₄ nanocomposites, which include barium sulfate as a key component. The results indicated that these nanocomposites demonstrated effective inhibition against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) bacteria. The maximum zones of inhibition were recorded at concentrations of 7% and 10% for Staphylococcus aureus and Pseudomonas aeruginosa, respectively .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (% w/w) |

|---|---|---|

| Staphylococcus aureus | 0.9 | 10 |

| Pseudomonas aeruginosa | 0.8 | 7 |

The mechanism behind this antibacterial activity is believed to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. The small size and high surface area of barium nanoparticles enhance their penetration into bacterial cells, causing structural damage and impairment of essential cellular functions .

Toxicological Considerations

While the antibacterial properties are promising, it is crucial to consider the potential toxicological effects associated with barium compounds. Barium sulfate, for instance, is known for its use in medical imaging but can pose risks when aspirated into the lungs, leading to severe respiratory complications such as chemical pneumonia or acute respiratory distress syndrome (ARDS) .

Case Study: Barium Sulfate Aspiration

A retrospective analysis of cases involving barium sulfate aspiration revealed that approximately 36% of patients experienced mortality due to complications arising from high concentrations of aspirated barium . Symptoms included dyspnea, hypoxemia, and ARDS, emphasizing the need for careful handling and administration of barium-containing compounds in clinical settings.

Research Findings on Biological Activity

Research has also explored the broader implications of this compound in various applications:

- Biomedical Applications : The compound's ability to inhibit bacterial growth positions it as a candidate for developing antimicrobial coatings or additives in medical devices.

- Environmental Impact : Studies on barium's role in water treatment processes indicate that modified membranes can selectively remove barium ions from brackish water, enhancing water quality while minimizing environmental impact .

特性

IUPAC Name |

2-anilinobenzenesulfonate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTHKGUPPCYKNI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890539 | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-92-1 | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, (phenylamino)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium anilinobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。